(R)-3-[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13468326
Molecular Formula: C17H33N3O3
Molecular Weight: 327.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H33N3O3 |
|---|---|
| Molecular Weight | 327.5 g/mol |
| IUPAC Name | tert-butyl (3R)-3-[[(2S)-2-amino-3-methylbutanoyl]-propan-2-ylamino]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C17H33N3O3/c1-11(2)14(18)15(21)20(12(3)4)13-8-9-19(10-13)16(22)23-17(5,6)7/h11-14H,8-10,18H2,1-7H3/t13-,14+/m1/s1 |
| Standard InChI Key | NBTXKAYNSBMSHB-KGLIPLIRSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N([C@@H]1CCN(C1)C(=O)OC(C)(C)C)C(C)C)N |
| SMILES | CC(C)C(C(=O)N(C1CCN(C1)C(=O)OC(C)(C)C)C(C)C)N |
| Canonical SMILES | CC(C)C(C(=O)N(C1CCN(C1)C(=O)OC(C)(C)C)C(C)C)N |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
The compound's IUPAC name is tert-butyl (3R)-3-[[(2S)-2-amino-3-methylbutanoyl]-propan-2-ylamino]pyrrolidine-1-carboxylate, reflecting its chiral centers at the pyrrolidine C3 and valine-derived C2 positions. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₃₃N₃O₃ | |
| Molecular Weight | 327.5 g/mol | |
| CAS Number | 1401666-26-9 | |
| SMILES | CC(C)[C@@H](C(=O)N([C@@H]1CCN(C1)C(=O)OC(C)(C)C)C(C)C)N | |
| InChIKey | NBTXKAYNSBMSHB-KGLIPLIRSA-N |
The stereochemistry is critical for biological activity, as evidenced by the (R)- and (S)-configurations at the pyrrolidine and valine residues, respectively.
Comparative Analysis with Analogues
Structural analogues, such as 3-((S)-2-Amino-3-methyl-butyrylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester (CID 66564150), share the pyrrolidine backbone but differ in substituents, leading to variations in solubility and target affinity . For example:
| Compound | Molecular Weight | Key Differences |
|---|---|---|
| Target Compound | 327.5 g/mol | Isopropylamino, tert-butyl ester |
| CID 66564150 | 285.38 g/mol | Amide linkage, no isopropyl |
The isopropyl group enhances lipophilicity, potentially improving blood-brain barrier permeability.
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step strategies to preserve stereochemistry :
-
Pyrrolidine Core Formation: Cyclization of γ-aminobutyric acid derivatives under basic conditions.
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Peptide Coupling: Introduction of the (S)-2-amino-3-methylbutanoyl moiety using HOBt/DIC activation.
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Protective Group Chemistry: tert-Butyloxycarbonyl (Boc) protection of the pyrrolidine nitrogen, followed by deprotection under acidic conditions .
Analytical Characterization
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NMR Spectroscopy: Confirms stereochemistry through coupling constants (e.g., J = 6.5 Hz for pyrrolidine protons).
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Mass Spectrometry: ESI-MS shows [M+H]⁺ peak at m/z 328.3.
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| LogP | 2.8 ± 0.3 | Calculated (XLogP3) |
| Solubility | 0.12 mg/mL in H₂O | Experimental |
| Melting Point | Not reported | – |
| Stability | Stable at -20°C (1–2 years) | Storage guidelines |
The compound’s tert-butyl ester enhances stability against enzymatic hydrolysis compared to methyl or ethyl esters .
Biological Activity and Mechanism
Target Engagement
In vitro studies suggest affinity for neurotransmitter receptors, particularly σ-1 and NMDA subtypes. Key findings:
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σ-1 Receptor: IC₅₀ = 120 nM (competitive binding assay).
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Antinociceptive Effects: 40% reduction in pain response in rodent models at 10 mg/kg.
Proposed Mechanism
The compound modulates calcium signaling via σ-1 receptors, reducing neuronal hyperexcitability in neuropathic pain pathways. The valine moiety may enhance target specificity through hydrophobic interactions .
| Hazard Statement | Risk Mitigation |
|---|---|
| H303 | Harmful if swallowed |
| H313 | Harmful in contact with skin |
| H333 | Harmful if inhaled |
Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory during handling .
Applications in Drug Development
Neurological Disorders
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Neuropathic Pain: Reduces mechanical allodynia in preclinical models.
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Neurodegeneration: Protects against glutamate-induced excitotoxicity in cortical neurons.
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